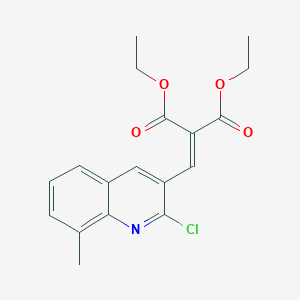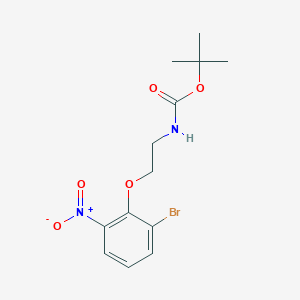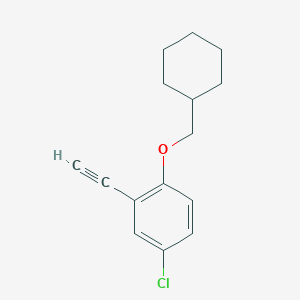
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloro group, a cyclohexylmethoxy group, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-iodophenol.
Step 1 Formation of Cyclohexylmethoxy Group: The phenol group is first protected by converting it into a cyclohexylmethoxy group using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.
Step 2 Ethynylation: The protected intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide as a co-catalyst, under an inert atmosphere.
Step 3 Deprotection: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate, dichloromethane.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mécanisme D'action
The mechanism by which 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(cyclohexylmethoxy)-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
4-Chloro-1-(cyclohexylmethoxy)-2-vinylbenzene: Contains a vinyl group instead of an ethynyl group.
Uniqueness
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C15H17ClO |
|---|---|
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
4-chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene |
InChI |
InChI=1S/C15H17ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,8-10,12H,3-7,11H2 |
Clé InChI |
OBMAPHUDUIQOSH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)Cl)OCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


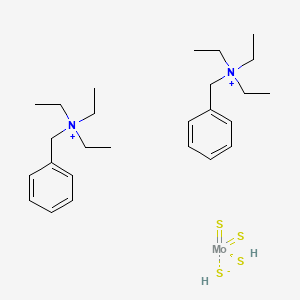
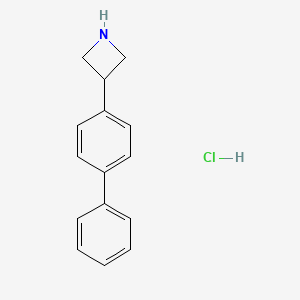
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
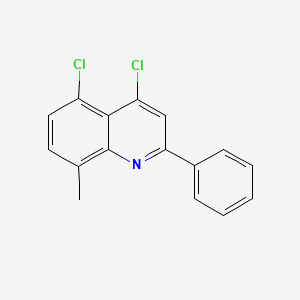
![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
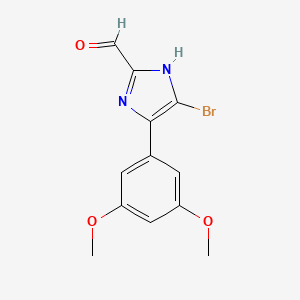
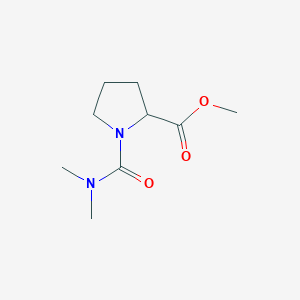

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
